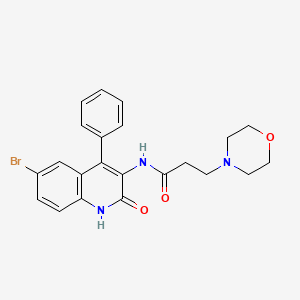
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-morpholin-4-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-morpholin-4-ylpropanamide, also known as BQP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antiproliferative Activities
Quinoline derivatives, such as certain 3-phenylquinolinylchalcone derivatives, have been synthesized and evaluated for their antiproliferative activities against non-small cell lung cancers and breast cancers. These derivatives have shown potential as lead compounds for further development due to their significant antiproliferative effects, highlighting the quinoline scaffold's relevance in designing anticancer agents (Tseng et al., 2013).
Antimicrobial and Anti-inflammatory Activities
Azoimine quinoline derivatives have been synthesized and demonstrated greater antioxidant potential than ascorbic acid at very low concentrations. These derivatives also exhibited variable activity against bacteria and fungi, alongside anti-inflammatory activity. Their ability to bind to DNA and bovine serum albumin (BSA) suggests potential for further exploration in antimicrobial and anti-inflammatory drug development (Douadi et al., 2020).
Novel Synthesis Methods
Research on substituted benzoquinazolinones and their synthesis through Buchwald–Hartwig amination has been reported. These studies not only offer new routes for synthesizing quinoline derivatives but also evaluate their potential cytotoxicity, providing a foundation for further exploration in drug synthesis and development (Nowak et al., 2014).
DNA Binding and Molecular Docking Studies
Quinoline derivatives have been studied for their DNA binding capabilities and their interactions with Pt(II) and Pd(II) complexes. These studies have implications for understanding the molecular mechanisms of action of potential anticancer agents and developing new therapeutic strategies (Patel et al., 2019).
Antiviral Activities
Certain quinoline-based compounds have shown antiviral properties against human immunodeficiency syndrome (HIV), acting through the inhibition of HIV transcription. This suggests the potential of quinoline derivatives in the development of novel antiviral therapies (Bedoya et al., 2010).
properties
IUPAC Name |
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O3/c23-16-6-7-18-17(14-16)20(15-4-2-1-3-5-15)21(22(28)24-18)25-19(27)8-9-26-10-12-29-13-11-26/h1-7,14H,8-13H2,(H,24,28)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHFFUVZEDOCFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2358336.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2358339.png)
![3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2358341.png)

![N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2358343.png)

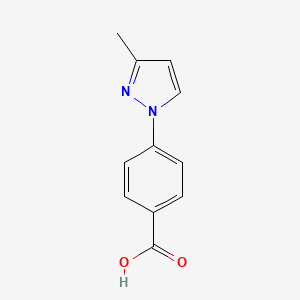
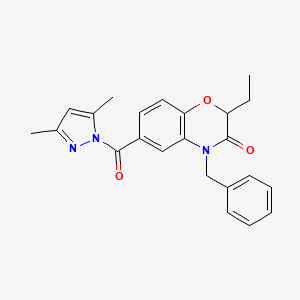
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2358349.png)
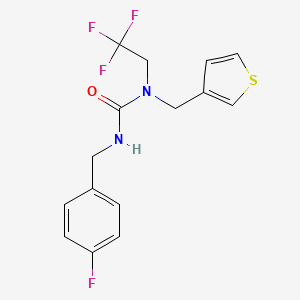
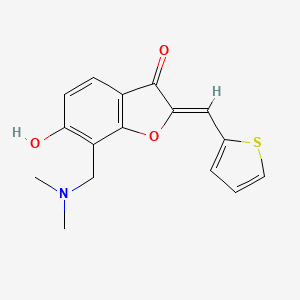
![2-[[1-(3-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2358354.png)
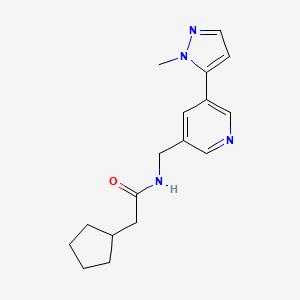
![(4-Chlorophenyl)(3-{[(4-methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2358357.png)